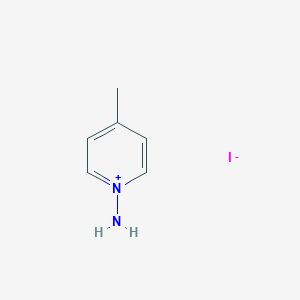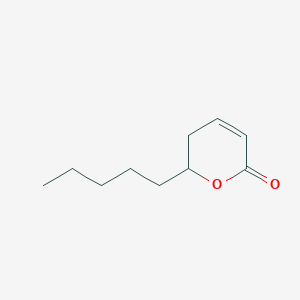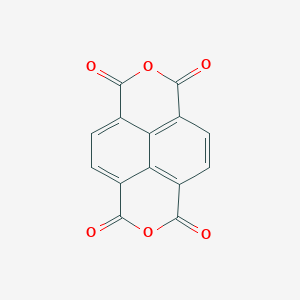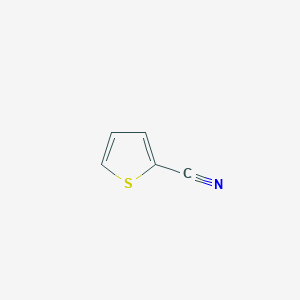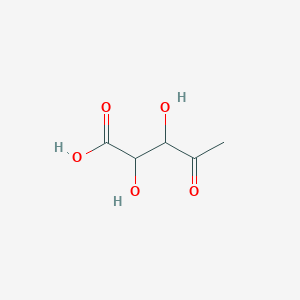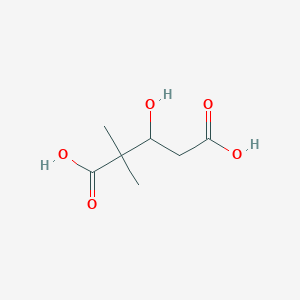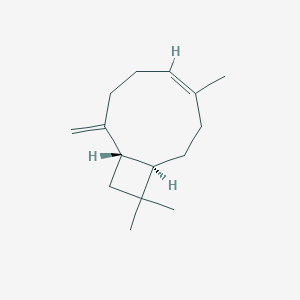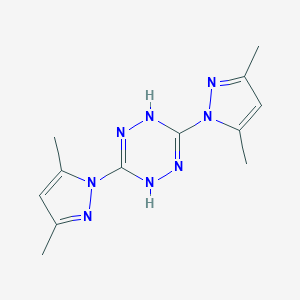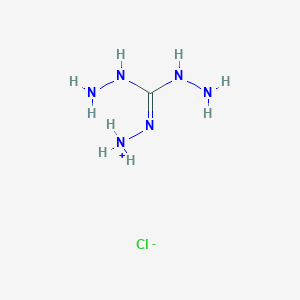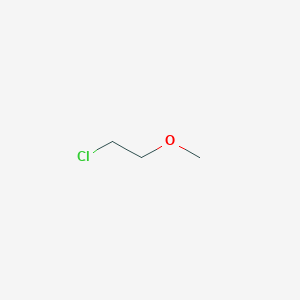
2-Chloroethyl methyl ether
Übersicht
Beschreibung
Vorbereitungsmethoden
2-Chloroethyl methyl ether can be synthesized through several methods. One common method involves the reaction of 2-chloroethanol with methanol in the presence of an acid catalyst. Another method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide . Industrial production often involves the reaction of 2-chloroethanol with methanol under basic conditions to form the ether through an ester exchange reaction .
Analyse Chemischer Reaktionen
2-Chloroethyl methyl ether undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: It can be reduced to form alcohols. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl methyl ether is used in various scientific research applications:
Biology: It is used in the synthesis of biologically active compounds, including antimicrobial agents.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, coatings, dyes, rubber, and resins.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl methyl ether involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property makes it useful in various chemical synthesis processes .
Vergleich Mit ähnlichen Verbindungen
2-Chloroethyl methyl ether is similar to other chloroalkyl ethers, such as:
Chloromethyl methyl ether: Used as an alkylating agent and industrial solvent.
Bis(chloromethyl) ether: Used in the production of ion-exchange resins and polymers.
Benzyl chloromethyl ether: Used in the synthesis of dodecylbenzyl chloride and other compounds. What sets this compound apart is its specific use in the synthesis of acyclic nucleosides and its application in various industrial processes.
Eigenschaften
IUPAC Name |
1-chloro-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-5-3-2-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIGGAHUZJWQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060840 | |
| Record name | 1-Chloro-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MSDSonline] | |
| Record name | beta-Chloroethyl methyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6101 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
92-93 °C | |
| Record name | BETA-CHLOROETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER; VERY SOL IN ETHER | |
| Record name | BETA-CHLOROETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0345 @ 20 °C/4 °C | |
| Record name | BETA-CHLOROETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
627-42-9 | |
| Record name | 2-Chloroethyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Chloroethyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1-chloro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROETHYL METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U890TJ10YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BETA-CHLOROETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the main use of 2-chloroethyl methyl ether in the context of the provided research?
A1: this compound is primarily used as a reagent to introduce a bis(2-methoxyethyl)amino group into various chemical structures. This is achieved through its reaction with amine groups present in different molecules. This modification is particularly relevant in synthesizing pharmaceutical compounds, including acyclic nucleosides [, , ] and other heterocyclic compounds with potential antimicrobial [, ] and anti-inflammatory [] activities.
Q2: Can you provide an example of a specific reaction where this compound is employed?
A2: Certainly. In a study focused on synthesizing thieno[2,3-d]pyrimidine nucleosides [], researchers reacted compounds containing an amino group with this compound. This reaction successfully introduced a 2-methoxyethoxymethyl group to the nitrogen atom of the starting materials, leading to the formation of the desired acyclic nucleosides.
Q3: What is known about the optimization of reactions involving this compound?
A3: Studies have explored optimizing reactions involving this compound to enhance yield and purity. For instance, in the synthesis of 3-(N,N-Dimethoxyethyl)amino Acetanilide [, ], researchers found that using dimethylformamide (DMF) as a catalyst during the synthesis of this compound itself resulted in shorter reaction times and higher yields. Additionally, controlling the pH of the reaction mixture to around 5.5-6.5 using buffer solutions and optimizing the reaction temperature to approximately 125°C significantly improved the yield and purity of the final product [].
Q4: Has this compound been used in the synthesis of any commercially available products?
A4: Yes, a study mentions that an optimized synthetic technique for 3-(N,N-Dimethoxyethyl)amino Acetanilide, which employs this compound as a key reagent, has been successfully commercialized []. While the specific details of the commercial application are not elaborated upon, this highlights the practical utility of this compound in chemical synthesis.
Q5: Apart from its use in synthesizing pharmaceutical compounds, are there any other research applications of this compound?
A5: Beyond its role in pharmaceutical synthesis, this compound has been investigated in atmospheric chemistry studies. Researchers have used theoretical models to understand the nighttime atmospheric reaction of this compound with nitrate radicals (NO3) []. Additionally, there are studies investigating the thermal decomposition of this compound using shock tube experiments and computational methods []. These investigations contribute to a better understanding of the compound's fate and impact on the environment.
Q6: Are there any computational studies on the properties or reactions of this compound?
A6: Yes, researchers have employed computational chemistry to investigate the properties and reactions of this compound. One study used quantum chemical calculations to determine force constants, electro-optical parameters, and steric characteristics of electronic interactions in halogenated ethers, including this compound []. This type of research helps understand the compound's reactivity and physicochemical behavior at a molecular level.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


